molecular formula C18H15BO2 B2656198 4-(4-Biphenyl)phenyl boronic acid CAS No. 877993-09-4

4-(4-Biphenyl)phenyl boronic acid

Cat. No.: B2656198
CAS No.: 877993-09-4
M. Wt: 274.13
InChI Key: UAYHYNNEZRKUSH-UHFFFAOYSA-N
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Description

4-(4-Biphenyl)phenyl boronic acid is an organic compound belonging to the class of boronic acids. It is characterized by the presence of a biphenyl group attached to a boronic acid moiety. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Biphenyl)phenyl boronic acid typically involves the reaction of biphenyl derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, where a biphenyl halide reacts with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or ethanol and temperatures ranging from room temperature to 100°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Biphenyl)phenyl boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling . It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various biphenyl derivatives, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

[4-(4-phenylphenyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BO2/c20-19(21)18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13,20-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYHYNNEZRKUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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